molecular formula C12H17ClN2O3S B7049467 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide

5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide

Cat. No.: B7049467
M. Wt: 304.79 g/mol
InChI Key: XKYMYBNFXGSSFA-UHFFFAOYSA-N
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Description

5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(chloromethyl)benzenesulfonyl chloride.

    Formation of the Intermediate: This intermediate is then reacted with 5-aminopentanamide under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Ensuring proper ventilation and safety protocols to handle the chloromethyl and sulfonyl chloride intermediates, which can be hazardous.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The sulfonylamino group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The amide bond in the pentanamide chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidized or Reduced Forms: Products with altered oxidation states of the sulfur atom.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The chloromethyl group can be used to attach the compound to biomolecules, aiding in the study of biological processes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes or receptors, depending on its functional groups.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

    4-(Chloromethyl)benzenesulfonamide: Shares the chloromethyl and sulfonamide groups but lacks the pentanamide chain.

    N-(4-Chloromethylphenyl)sulfonylacetamide: Similar structure but with an acetamide group instead of a pentanamide chain.

Uniqueness:

    Functional Group Diversity: The combination of chloromethyl, sulfonylamino, and pentanamide groups makes it unique.

Properties

IUPAC Name

5-[[4-(chloromethyl)phenyl]sulfonylamino]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c13-9-10-4-6-11(7-5-10)19(17,18)15-8-2-1-3-12(14)16/h4-7,15H,1-3,8-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYMYBNFXGSSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)S(=O)(=O)NCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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